Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. The molecule includes a methyl group at position 3 and a methyl ester moiety at position 7. For instance, the parent carboxylic acid (3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid) has a molecular formula of C₉H₇N₃O₂ and a molecular weight of 209.23 . The methyl ester derivative would replace the carboxylic acid (-COOH) with a methyl ester (-COOCH₃), resulting in an estimated molecular formula of C₁₀H₉N₃O₂ and a calculated molecular weight of 223.25 .
This compound is likely utilized as a synthetic intermediate in pharmaceuticals, given the pharmacological relevance of triazolopyridine derivatives .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h3-5H,1-2H3 |
InChI Key |
ROMNEKZRLLYAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The core heterocycle is generally synthesized via cyclization reactions involving hydrazines, nitriles, or amidoximes, which facilitate ring closure to form the fused triazolopyridine structure.
Hydrazine-mediated cyclization:
Hydrazine derivatives react with suitable nitrile or ester precursors to form hydrazides, which upon cyclization yield the fused heterocycle.Condensation of hydrazides with aldehydes or ketones:
These intermediates undergo intramolecular cyclization under reflux conditions, often in the presence of acid or base catalysts.
Esterification
The methyl ester at position 7 is introduced via esterification, typically through:
Fischer esterification:
Reacting the carboxylic acid precursor with methanol in the presence of an acid catalyst (e.g., sulfuric acid) at reflux conditions.Using methyl chloroformate or methyl iodide:
For direct methylation of carboxylate salts or acids under controlled conditions.
Specific Synthetic Route (Based on Patent Data)
A notable method, as disclosed in a patent (AU2014302595A1), involves the following steps:
- Step 1: Synthesis of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (a key intermediate).
- Step 2: Formation of hydrazide derivatives by reacting with hydrazines.
- Step 3: Cyclization of hydrazides with appropriate nitriles or esters to form the fused heterocycle.
- Step 4: Functionalization at position 3 with methyl groups via methylation reactions (e.g., methyl iodide or dimethyl sulfate).
- Step 5: Esterification at position 7 to form the methyl ester.
This convergent synthesis allows for modular variation of substituents, facilitating structure-activity relationship (SAR) studies.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Hydrazines, nitriles | Reflux, solvent (e.g., ethanol, acetic acid) | Intramolecular ring closure |
| Esterification | Methanol, sulfuric acid | Reflux | Acid-catalyzed ester formation |
| Methylation | Methyl iodide or dimethyl sulfate | Ambient to mild heating | Selective methylation at nitrogen or oxygen sites |
Data Tables Summarizing Synthetic Approaches
| Method | Starting Materials | Key Reactions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine Cyclization | Hydrazides + Nitriles | Cyclization under reflux | 60-80% | Straightforward, versatile | Requires purification of intermediates |
| Esterification | Carboxylic acids | Acid-catalyzed esterification | 70-90% | Simple, high yield | Reversible, needs excess methanol |
| Modular Synthesis | Preformed heterocycle + methylating agents | Methylation, functionalization | 50-75% | Flexible for derivatives | Multiple steps, purification needed |
Final Remarks
The synthesis of Methyl 3-Methyl-triazolo[4,3-a]pyridine-7-carboxylate is well-established through heterocyclic cyclization, esterification, and methylation strategies. The choice of starting materials and reaction conditions can be tailored for specific derivatives, facilitating medicinal chemistry explorations. The methods are supported by patent literature and scientific studies, confirming their robustness and scalability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing existing substituents.
Scientific Research Applications
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogues:
<sup></sup>Inferred from carboxylic acid data. <sup>†</sup>Reported molecular weight conflicts with calculated value (178.15). Source discrepancy noted.*
Key Comparative Insights
Functional Group Impact
- Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) exhibits greater lipophilicity than its carboxylic acid counterpart, favoring passive diffusion in biological systems .
- Amino Group: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate demonstrates enhanced solubility due to the amino group’s hydrogen-bonding capacity, making it advantageous for aqueous-phase reactions .
Substituent Effects
- Bromine : The brominated analogue (C₈H₁₀BrN₃O₂) is heavier (260.09 g/mol) and serves as a reactive handle for Suzuki or Ullmann couplings .
- Methyl Group : Methyl substituents (e.g., at position 3 or 7) generally improve metabolic stability but may reduce polarity .
Triazolo Ring Variations
Pharmacological Relevance
Triazolopyridine derivatives are explored for diverse therapeutic applications:
- Cardiovascular Agents : Derivatives like 4-methoxyphenyl-triazolopyridines show promise as cardiovascular agents due to their vasodilatory effects .
- Anticancer Applications : Patent EP 3,162,099 highlights a triazolopyridine-based benzamide salt with antitumor activity, underscoring the scaffold’s versatility .
Biological Activity
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.
Structural Characteristics
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.15 g/mol
SMILES Notation: CC1=NN=C2N1C=CC(=C2)C(=O)O
InChI Key: USTDMISXTWJATE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazines with pyridine derivatives under controlled conditions. The method often employs various reagents to facilitate the formation of the triazole ring and subsequent carboxylation.
Antitumor Activity
A significant area of research has focused on the anticancer properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. For instance, a related study evaluated several triazolo derivatives for their c-Met kinase inhibition and antitumor activity against gastric cancer cell lines (SNU5) and other tumor xenografts. Among these compounds, some exhibited selective inhibition of c-Met kinase, which is implicated in various cancers due to its role in promoting cell proliferation and survival.
| Compound | c-Met Inhibition IC₅₀ (µM) | Selectivity | Tumor Cell Line |
|---|---|---|---|
| 4d | 0.5 | High | SNU5 |
| SGX-523 | 1.0 | Moderate | MKN-45 |
This table summarizes findings from studies indicating that certain derivatives can effectively inhibit c-Met activity while exhibiting limited effects on other kinases, highlighting their potential as targeted cancer therapies .
Other Pharmacological Effects
In addition to anticancer effects, compounds in this class have been investigated for their broader pharmacological profiles. For example:
- Antiviral Activity: Some derivatives have shown promise in inhibiting viral polymerases, which could be relevant for treating viral infections.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that warrant further investigation.
Case Study 1: In Vivo Efficacy
A study involving a xenograft model demonstrated that a derivative of this compound significantly reduced tumor growth in mice implanted with human gastric cancer cells. The compound was administered at varying doses over several weeks, with results indicating a dose-dependent reduction in tumor size compared to controls.
Case Study 2: Mechanistic Insights
Research has also delved into the mechanisms underlying the biological activity of these compounds. For instance, a detailed analysis indicated that the triazole ring structure plays a crucial role in binding to specific targets within cancer cells, thereby inhibiting pathways that promote tumor growth.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. ethanol, which may limit solubility .
- Catalyst Screening : Copper(I) iodide or p-toluenesulfonic acid (p-TsOH) can improve yields compared to traditional bases .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assigns protons and carbons in the fused triazolopyridine system. Key signals include:
- X-Ray Crystallography : Confirms planarity of the fused ring system (deviation <0.05 Å) and intermolecular interactions (e.g., C–H⋯O packing) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 205.0722 for C₉H₉N₃O₂) .
How does the methyl ester group at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?
Intermediate Research Question
The ester group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Key observations:
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
- Substitution Reactions : The 7-position’s electron deficiency facilitates nucleophilic displacement with amines or thiols, forming analogs with modified solubility/bioactivity .
- Steric Effects : The methyl group slightly hinders bulkier nucleophiles (e.g., aryl amines), requiring elevated temperatures (80–100°C) for efficient substitution .
What strategies can resolve contradictory data regarding the biological activity of this compound across different assays?
Advanced Research Question
Contradictions may arise from assay conditions or impurity interference. Recommended approaches:
- Orthogonal Assays : Confirm antibacterial activity via both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities ≤2% can skew dose-response curves .
- Solubility Optimization : Test dihydrochloride salts (improved aqueous solubility) to address false negatives in cell-based assays .
How can computational modeling predict the binding interactions of this compound with biological targets?
Advanced Research Question
- Docking Studies : Use crystal structures (e.g., PDB ID 7EA) to model interactions with enzymes like kinases. The planar triazolopyridine core often stacks with aromatic residues (e.g., Phe80 in EGFR) .
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C7 for nucleophilic attack) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
What are the key considerations in designing SAR studies for triazolopyridine derivatives, focusing on the methyl substituent at the 3-position?
Intermediate Research Question
- Steric vs. Electronic Effects : The 3-methyl group enhances metabolic stability but may reduce binding pocket occupancy. Compare with trifluoromethyl (electron-withdrawing) or hydrogen (smaller) analogs .
- Bioisosteric Replacement : Replace methyl with halogens (Cl, Br) to modulate lipophilicity (logP) and membrane permeability .
- Activity Cliffs : Use IC₅₀ data from kinase inhibition assays to identify abrupt changes in potency (>10-fold) with minor structural modifications .
What purification methods are recommended for isolating this compound with high purity?
Basic Research Question
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
- Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals with >99% purity (validated by melting point analysis: 178–180°C) .
- HPLC Prep : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) isolates isomers (e.g., 5- vs. 7-carboxylate) .
How does the planarity of the triazolopyridine ring system affect the compound’s electronic properties and intermolecular interactions?
Advanced Research Question
- Electronic Effects : Planarity delocalizes π-electrons, reducing HOMO-LUMO gap (calculated ΔE = 4.1 eV) and enhancing UV absorbance at 270 nm .
- Intermolecular Stacking : Crystal packing (e.g., offset π-π interactions at 3.5 Å spacing) improves thermal stability (TGA decomposition >250°C) .
- Solubility Trade-offs : Planarity increases crystallinity but reduces aqueous solubility; co-crystallization with succinic acid improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
